![molecular formula C8H9N3O2 B2598380 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84538-40-9](/img/structure/B2598380.png)
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine” is a compound with the molecular weight of 179.18 . It is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
Molecular Structure Analysis
The molecular structure of “2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine” is characterized by two methoxy groups attached to the 2nd and 4th positions of the pyrrolopyrimidine core .
Chemical Reactions Analysis
Pyrimidines, including “2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The compound “2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine” has a molecular weight of 179.18 .
Aplicaciones Científicas De Investigación
Multi-Targeted Kinase Inhibitors
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine: derivatives have been explored as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly halogenated versions, have shown promise in inhibiting various kinases involved in cancer cell proliferation . For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines and have been compared to established TKIs like sunitinib in their efficacy .
Apoptosis Inducers
Research has indicated that some pyrrolo[3,2-d]pyrimidine derivatives can act as apoptosis inducers. They have the ability to induce cell cycle arrest and promote apoptosis in cancer cells, such as HepG2 cells. This is achieved through the upregulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Organic Synthesis Building Blocks
The compound 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is available commercially and is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in medicinal chemistry where novel therapeutic agents are being developed .
Optoelectronic Applications
Derivatives of pyrrolopyrimidine, such as diketopyrrolopyrrole (DPP), have been utilized in optoelectronics. They are used in plastic coloring, surface coatings, and as color filters due to their vibrant colors and high stability. These compounds find applications in various optic systems, including information storage and monitoring devices .
Anticancer Activity
Some pyrrolo[3,2-d]pyrimidine compounds have shown specific lethality against breast cancer cell lines. This suggests their potential use as targeted anticancer agents, which could be further explored for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted with pyrrolo[3,2-d]pyrimidine derivatives to understand their interactions with target enzymes. These studies help in predicting the binding affinity and mode of action of these compounds, which is crucial for drug design and development .
Mecanismo De Acción
While the specific mechanism of action for “2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine” is not explicitly mentioned in the search results, pyrimidines in general have been known to exhibit a range of pharmacological effects. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .
Direcciones Futuras
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
Propiedades
IUPAC Name |
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYYDQWNQWIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

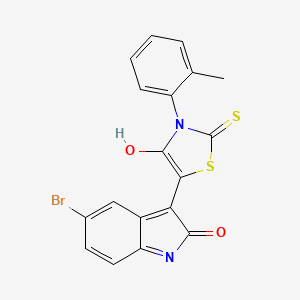
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
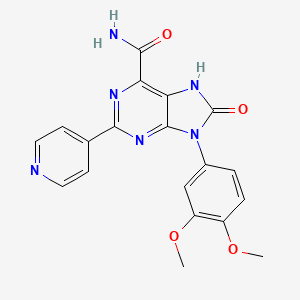
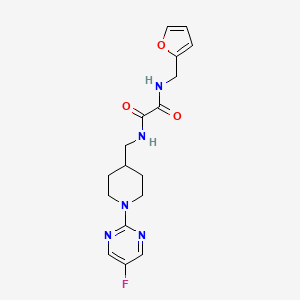

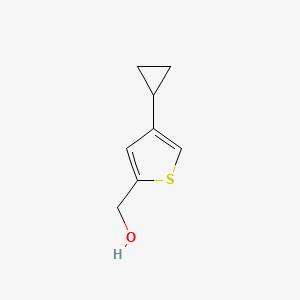
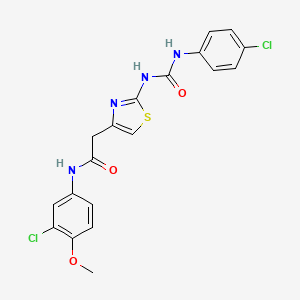
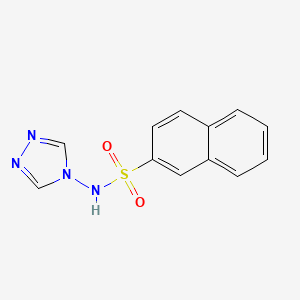


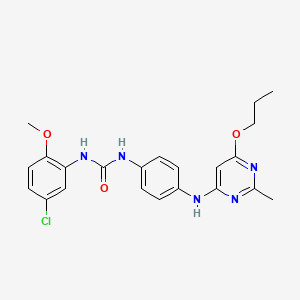
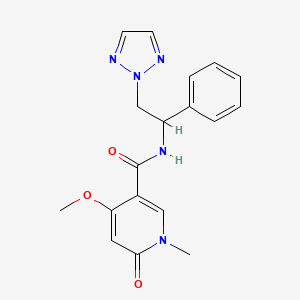
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)
